molecular formula C10H14N2O B1462320 2-Cyclopentyl-6-methylpyrimidin-4-ol CAS No. 1179692-08-0

2-Cyclopentyl-6-methylpyrimidin-4-ol

Cat. No. B1462320
CAS RN: 1179692-08-0
M. Wt: 178.23 g/mol
InChI Key: WPGDZIZNHPJFMF-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .


Molecular Structure Analysis

The molecular structure of 2-Cyclopentyl-6-methylpyrimidin-4-ol consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a cyclopentyl group and a methyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopentyl-6-methylpyrimidin-4-ol are not fully detailed in the available resources. It is known that the compound has a molecular weight of 178.23 .

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have led to the synthesis and structural characterization of various derivatives of 2-amino-6-methylpyrimidin-4-ol, a compound closely related to 2-Cyclopentyl-6-methylpyrimidin-4-ol. For instance, studies have reported the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, exploring their crystal structures and theoretical properties. These analyses revealed significant insights into the non-covalent interactions contributing to the compounds' stability and provided a deep understanding of their electronic behavior through frontier molecular orbital (FMO) and natural bond orbital (NBO) analyses (Ali et al., 2021).

Quantum Chemical Studies

Quantum chemical studies have been utilized to gain insights into the properties of synthesized pyrimidin derivatives. Research highlighted the impact of substituting different moieties on the 2-amino-6-methylpyrimidin-4-ol group, affecting the compounds' stability, reactivity, and other significant properties. These findings were corroborated through detailed theoretical calculations, including FMO and NBO analyses, providing a comprehensive understanding of the compounds' electronic and structural characteristics (Khalid et al., 2021).

Biological Evaluation and Applications

Several studies have delved into the biological applications of 6-methylpyrimidine-4-ol derivatives. For instance, novel derivatives were synthesized and assessed for their potential growth-stimulating actions on plants, showing promising results compared to known growth stimulants. This research indicates the potential agricultural applications of these compounds, highlighting their significance beyond pharmaceutical uses (Yengoyan et al., 2020).

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-methylpyrimidin-4-ol is not explicitly mentioned in the available resources. Pyrimidine derivatives have been studied for their therapeutic potential , but more research is needed to understand the specific mechanism of action of this compound.

Future Directions

While specific future directions for 2-Cyclopentyl-6-methylpyrimidin-4-ol are not mentioned, there is ongoing research in the field of therapeutic peptides and chronic phase CML treatment . These could potentially provide insights into future directions for similar compounds.

properties

IUPAC Name

2-cyclopentyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-9(13)12-10(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDZIZNHPJFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-6-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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